![molecular formula C14H14N2O3S B2642188 Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 478258-56-9](/img/structure/B2642188.png)
Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate is a compound that has shown potential in scientific research due to its unique properties. This compound is a member of the thiophene family and has a molecular formula of C16H16N2O2S. It is a white crystalline solid that is soluble in organic solvents like methanol and ethanol.
Scientific Research Applications
Key Intermediate in Organic Synthesis
“Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate” is a key intermediate in organic synthesis . It plays a crucial role in the formation of various complex organic compounds.
Pharmaceutical Applications
This compound is significantly important in the production of various pharmaceutical products. It is used in the synthesis of anti-hypertensives , antitumors , anti-HIV-1 integrase , human cytomegalovirus inhibitors , hepatitis C virus inhibitors , Xa factor inhibitors , antineoplastic PAK4 activase inhibitors , phosphatidylinositol 3-kinase PI3K inhibitors , and antithrombotic activity drugs .
Dye Industry
“Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate” is also used in the dye industry . It serves as a starting material in the synthesis of various dyes.
Pesticide Production
This compound is a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide .
Crystal Structure Analysis
The compound crystallizes in the monoclinic crystal system P21/c space group . Single crystal X-ray diffraction analysis is used to study its crystal structure .
Computational Studies
“Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate” is also used in computational studies . The properties of the compound, such as electrostatic potential (ESP) and frontier molecular orbitals (FMO), are calculated and discussed .
Safety and Hazards
properties
IUPAC Name |
methyl 4-methyl-3-(phenylcarbamoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-8-20-12(13(17)19-2)11(9)16-14(18)15-10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHREZTZXYSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)NC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate |
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